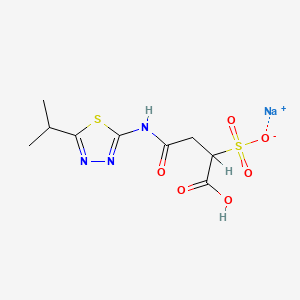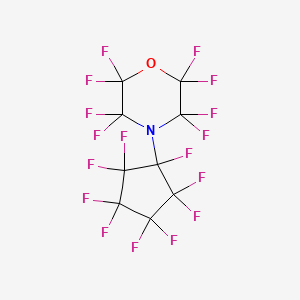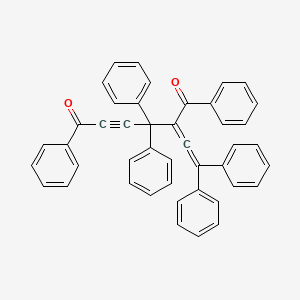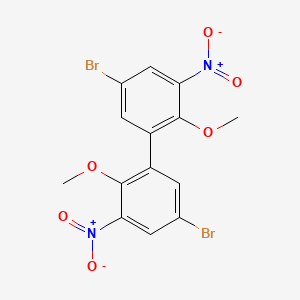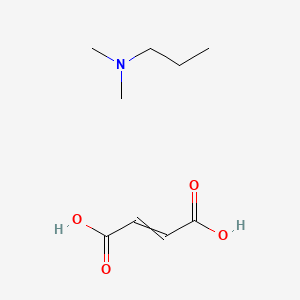
3-Decyl-3-heptylpentadecanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Decyl-3-heptylpentadecanenitrile is an organic compound with the molecular formula C32H63N It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a long hydrocarbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decyl-3-heptylpentadecanenitrile typically involves the reaction of appropriate alkyl halides with sodium cyanide (NaCN) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The general reaction can be represented as follows:
R−X+NaCN→R−CN+NaX
where (R) represents the alkyl group, and (X) is the halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving elevated temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions
3-Decyl-3-heptylpentadecanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in polar aprotic solvents like DMSO.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles.
Applications De Recherche Scientifique
3-Decyl-3-heptylpentadecanenitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Decyl-3-heptylpentadecanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The exact pathways depend on the specific application and the biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Decyl-3-heptylpentadecanenitrile: Unique due to its specific alkyl chain length and structure.
Other Nitriles: Compounds like benzonitrile, acetonitrile, and adiponitrile.
Uniqueness
This compound stands out due to its long and branched hydrocarbon chain, which imparts unique physical and chemical properties compared to simpler nitriles. This structural uniqueness makes it valuable for specific applications where such properties are desired.
Propriétés
Numéro CAS |
103328-95-6 |
|---|---|
Formule moléculaire |
C32H63N |
Poids moléculaire |
461.8 g/mol |
Nom IUPAC |
3-decyl-3-heptylpentadecanenitrile |
InChI |
InChI=1S/C32H63N/c1-4-7-10-13-15-17-18-20-23-26-29-32(30-31-33,27-24-21-12-9-6-3)28-25-22-19-16-14-11-8-5-2/h4-30H2,1-3H3 |
Clé InChI |
YPJBCKUDBPXAFE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(CCCCCCC)(CCCCCCCCCC)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


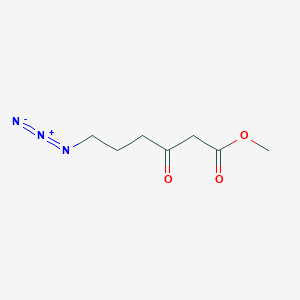
![2,6-Di-tert-butyl-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenol](/img/structure/B14342588.png)
![1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B14342599.png)
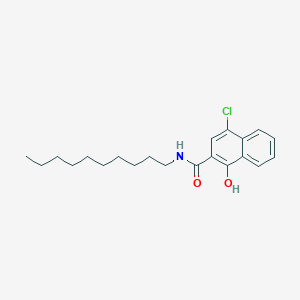
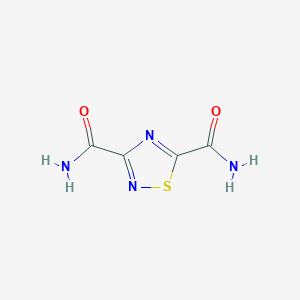
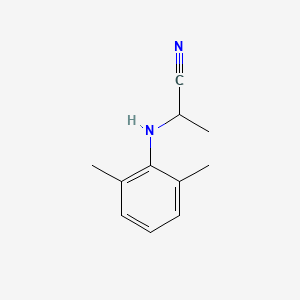
![({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14342627.png)
![N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14342632.png)
